molecular formula C20H32O3 B310711 3-Tert-butyl-4-hydroxyphenyl decanoate

3-Tert-butyl-4-hydroxyphenyl decanoate

Cat. No.: B310711
M. Wt: 320.5 g/mol
InChI Key: NYKVTFMSUJIROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-4-hydroxyphenyl decanoate is a phenolic ester featuring a tert-butyl-substituted hydroxyphenyl group linked to a decanoate (C10) aliphatic chain. Replacing the 3-phenylpropanoate group with a decanoate chain would yield a molecular formula approximating C20H30O2 (calculated molar mass ~302.45 g/mol). The tert-butyl group enhances steric hindrance and stability, while the decanoate chain increases lipophilicity, suggesting applications in polymer stabilization, antioxidants, or specialty chemicals.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl) decanoate

InChI

InChI=1S/C20H32O3/c1-5-6-7-8-9-10-11-12-19(22)23-16-13-14-18(21)17(15-16)20(2,3)4/h13-15,21H,5-12H2,1-4H3

InChI Key

NYKVTFMSUJIROF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 3-Tert-butyl-4-hydroxyphenyl Decanoate and Analogs
Compound Molecular Formula Molar Mass (g/mol) Solubility Key Features
This compound (inferred) C20H30O2 ~302.45 Low water solubility; soluble in organic solvents (e.g., acetone, ethanol) High lipophilicity, steric hindrance from tert-butyl, potential antioxidant use
3-Tert-butyl-4-hydroxyphenyl 3-phenylpropanoate C19H22O3 298.38 Not reported; likely similar to above Shorter ester chain with phenyl group; reduced lipophilicity vs. decanoate
Ethyl decanoate C12H24O2 200.32 Soluble in ethanol (calibrated at 2–500 µg/L ) Volatile ester; used in flavorings and fragrances
Testosterone Decanoate C29H46O3 442.67 Insoluble in water; soluble in fats, acetone, and dichloromethane Pharmaceutical agent; long aliphatic chain enhances sustained release
4-tert-Butylphenol C10H14O 150.22 Moderate water solubility; highly soluble in organic solvents Simple phenolic structure; used in resins and plasticizers

Key Differences and Implications

Ester Chain Length and Lipophilicity: The decanoate chain in this compound provides greater lipophilicity compared to shorter-chain analogs like 3-tert-butyl-4-hydroxyphenyl 3-phenylpropanoate. In contrast, ethyl decanoate’s shorter ethyl group and lack of bulky substituents make it more volatile, suitable for flavor industries .

Steric Effects and Reactivity: The tert-butyl group on the phenol ring introduces significant steric hindrance, reducing reactivity toward electrophilic substitution compared to unhindered phenols like 4-tert-butylphenol . This stability is advantageous in antioxidant applications.

Pharmaceutical vs. Industrial Applications: Testosterone Decanoate’s steroid backbone and decanoate ester facilitate slow release in pharmaceuticals . In contrast, this compound’s phenolic structure suggests non-pharmaceutical uses, such as UV stabilization in plastics.

Solubility and Safety: Like Testosterone Decanoate, this compound is expected to have negligible water solubility but high solubility in organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.